trans-2-octenedioyl-CoA

Acyl-CoA profiling Metabolomics Chain-length specificity

trans-2-Octenedioyl-CoA is a uniquely differentiated medium-chain unsaturated dicarboxylate CoA ester that cannot be substituted by monocarboxylate analogs. Its terminal carboxyl group directs subcellular trafficking to peroxisomes rather than mitochondria, making it essential for interrogating peroxisomal β-oxidation, ω-oxidation, and dicarboxylic acid metabolism. The pre-formed trans-2 unsaturation eliminates acyl-CoA oxidase as a rate-limiting variable, enabling isolated kinetic characterization of downstream enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. This compound is also the precursor for (2E)-oct-2-enedioylcarnitine, a calibrant for LC-MS/MS newborn screening platforms. Procure this validated research reagent to ensure experimental specificity in peroxisomal disorder studies and metabolic flux analyses.

Molecular Formula C29H46N7O19P3S
Molecular Weight 921.7 g/mol
Cat. No. B15598417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-octenedioyl-CoA
Molecular FormulaC29H46N7O19P3S
Molecular Weight921.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H46N7O19P3S/c1-29(2,24(42)27(43)32-10-9-18(37)31-11-12-59-20(40)8-6-4-3-5-7-19(38)39)14-52-58(49,50)55-57(47,48)51-13-17-23(54-56(44,45)46)22(41)28(53-17)36-16-35-21-25(30)33-15-34-26(21)36/h6,8,15-17,22-24,28,41-42H,3-5,7,9-14H2,1-2H3,(H,31,37)(H,32,43)(H,38,39)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)/b8-6+/t17-,22-,23-,24+,28-/m1/s1
InChIKeyUUCJVAJRAMBJMP-WBKFOJBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Octenedioyl-CoA Procurement Guide: Medium-Chain Unsaturated Dicarboxylate CoA Ester for Peroxisomal & Omega-Oxidation Research


trans-2-Octenedioyl-CoA (CAS 138149-19-6) is a medium-chain unsaturated dicarboxylate coenzyme A ester , formally defined as an acyl-CoA resulting from the condensation of coenzyme A with (2E)-oct-2-enedioic acid [1]. It belongs to the dicarboxylic acyl-CoA subclass, distinguished from monocarboxylate acyl-CoAs by the presence of two terminal carboxyl groups that dictate distinct subcellular trafficking and catabolic routing—primarily to peroxisomes rather than mitochondria . The compound is commercially available as a biochemical reagent for investigating ω-oxidation, peroxisomal catabolism, and CoA-linked dicarboxylic acid metabolism .

Why trans-2-Octenedioyl-CoA Cannot Be Substituted with Generic Acyl-CoA Analogs in Metabolic Studies


Generic substitution of trans-2-octenedioyl-CoA with other acyl-CoA species is scientifically unsound because the terminal carboxyl group dictates subcellular localization and enzyme specificity in ways that monocarboxylate analogs cannot replicate. Unlike monocarboxylate medium-chain acyl-CoAs (e.g., octanoyl-CoA), which are shuttled into mitochondria via the carnitine shuttle for β-oxidation, dicarboxylate acyl-CoAs such as trans-2-octenedioyl-CoA are preferentially routed to peroxisomes and the ω-oxidation pathway . Furthermore, the trans-2 unsaturation creates a planar conjugated system that alters binding affinity to enoyl-CoA hydratases and dehydrogenases compared to saturated dicarboxylate analogs (e.g., octanedioyl-CoA) [1]. Substitution with trans-2-octenoyl-CoA—a monocarboxylate—would fail to interrogate peroxisomal dicarboxylate catabolism entirely, as the latter lacks the second carboxyl group required for recognition by dicarboxylyl-CoA synthetases and peroxisomal transporters [2].

trans-2-Octenedioyl-CoA Evidence-Based Differentiation: Quantitative Comparator Analysis


Molecular Weight and Carbon Chain Differentiation from trans-2-Decenedioyl-CoA

trans-2-Octenedioyl-CoA (C29H46N7O19P3S, MW 921.70 g/mol) differs from the longer-chain analog trans-2-decenedioyl-CoA (C31H50N7O19P3S, MW 949.75 g/mol) by exactly two methylene units in the acyl chain . This 28 Da mass difference enables unambiguous chromatographic separation and MS-based discrimination when studying chain-length-dependent substrate specificity of peroxisomal enzymes . While no direct enzyme kinetic comparison between these two specific compounds has been published, class-level evidence indicates that medium-chain dicarboxylyl-CoA synthetase activity in rat liver microsomes exhibits chain-length preference for C6-C10 dicarboxylates, with octenedioyl-CoA representing the mid-point of this optimal range [1].

Acyl-CoA profiling Metabolomics Chain-length specificity

Unsaturation Status Differentiation from Saturated Octanedioyl-CoA

The trans-2 double bond in trans-2-octenedioyl-CoA distinguishes it from saturated octanedioyl-CoA (C29H43N7O19P3S). In the peroxisomal β-oxidation pathway, octanedioyl-CoA is converted to (2E)-octenedioyl-CoA by acyl-CoA oxidase [1]. Using the pre-formed unsaturated trans-2-octenedioyl-CoA allows researchers to bypass the oxidase step and directly assay downstream enoyl-CoA hydratase and dehydrogenase activities [1]. While direct kinetic comparison data for these two specific dicarboxylate CoAs is not available in published literature, studies on analogous monocarboxylate species (trans-2-octenoyl-CoA vs. octanoyl-CoA) demonstrate that the unsaturated trans-2-enoyl-CoA binds to medium-chain acyl-CoA dehydrogenase with Kd values of 50-90 nM, acting as a potent inhibitor of octanoyl-CoA dehydrogenation [2]. This class-level inference suggests that trans-2-octenedioyl-CoA will exhibit distinct binding kinetics compared to its saturated counterpart.

β-oxidation Enoyl-CoA hydratase Dehydrogenase substrate specificity

Subcellular Trafficking Differentiation from Monocarboxylate trans-2-Octenoyl-CoA

trans-2-Octenedioyl-CoA, as a dicarboxylate CoA ester, is trafficked differently than its monocarboxylate analog trans-2-octenoyl-CoA. The terminal carboxyl group directs trans-2-octenedioyl-CoA to peroxisomal catabolism and ω-oxidation pathways, whereas trans-2-octenoyl-CoA enters the mitochondrial carnitine shuttle for β-oxidation . trans-2-Enoyl-CoAs have been shown to act as poor substrates for carnitine palmitoyltransferase 2 (CPT2) and can function as CPT2 inhibitors, potentially interfering with the catalytic mechanism [1]. In contrast, dicarboxylate CoAs such as trans-2-octenedioyl-CoA are not substrates for the carnitine shuttle due to the second carboxyl group, instead relying on peroxisomal membrane transporters . Direct quantitative comparison of trafficking rates between these two compounds is not available in published literature.

Peroxisomal metabolism Mitochondrial β-oxidation Carnitine shuttle

Carnitine Conjugate Formation: Acylcarnitine Profiling Distinction

trans-2-Octenedioyl-CoA reacts with L-carnitine via carnitine O-palmitoyltransferase to form (2E)-oct-2-enedioylcarnitine, a dicarboxylate acylcarnitine species [1]. This product is distinct from the monocarboxylate trans-2-octenoylcarnitine formed from trans-2-octenoyl-CoA. The dicarboxylate acylcarnitine profile has diagnostic value in metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and peroxisomal biogenesis disorders, where specific dicarboxylate species accumulate [1]. The exact relative abundance or rate constant for this specific reaction compared to other acyl-CoA substrates is not quantified in published literature.

Acylcarnitine Metabolomics Inborn errors of metabolism

trans-2-Octenedioyl-CoA: Validated Research and Industrial Application Scenarios


Peroxisomal β-Oxidation Enzyme Assays (Bypassing Oxidase Step)

trans-2-Octenedioyl-CoA serves as a direct substrate for assaying peroxisomal enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities without requiring coupled acyl-CoA oxidase activity. In the peroxisomal β-oxidation pathway, octanedioyl-CoA is first converted to (2E)-octenedioyl-CoA by acyl-CoA oxidase [1]. Using the pre-formed unsaturated trans-2-octenedioyl-CoA eliminates the oxidase as a rate-limiting variable and enables isolated kinetic characterization of downstream enzymes [1]. This application is particularly relevant for studies of peroxisomal disorders where specific β-oxidation enzyme deficiencies must be discriminated.

Dicarboxylic Acid Metabolism and ω-Oxidation Pathway Tracing

As a medium-chain unsaturated dicarboxylate CoA ester, trans-2-octenedioyl-CoA is a critical reagent for investigating ω-oxidation and CoA-linked dicarboxylic acid metabolism [1]. Unlike monocarboxylate CoAs, which are routed to mitochondria, this compound's terminal carboxyl group directs it to peroxisomal catabolism, enabling researchers to specifically trace the ω-oxidation branch of fatty acid metabolism [1]. This application is essential for metabolic flux studies in conditions with increased fatty acid degradation and organic aciduria .

Acylcarnitine Reference Standard for Metabolomics and Newborn Screening

trans-2-Octenedioyl-CoA is the precursor for (2E)-oct-2-enedioylcarnitine, a dicarboxylate acylcarnitine species formed via carnitine O-palmitoyltransferase [1]. Authentic trans-2-octenedioyl-CoA is required to generate this acylcarnitine standard for calibrating LC-MS/MS platforms used in newborn screening for inborn errors of metabolism. Dicarboxylate acylcarnitines serve as diagnostic markers for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and peroxisomal disorders, and the C8-dicarboxylate species provides a specific mid-chain reference point distinct from shorter or longer dicarboxylate acylcarnitines [1].

Chain-Length Specificity Studies of Microsomal Dicarboxylyl-CoA Synthetase

Rat liver microsomal dicarboxylyl-CoA synthetase exhibits chain-length preference for C6-C10 dicarboxylates, with trans-2-octenedioyl-CoA representing the C8 species within this optimal range [1]. The compound enables researchers to probe the enzyme's substrate specificity across the medium-chain dicarboxylate series when used alongside C6, C10, and C12 analogs. This application supports fundamental enzymology studies of dicarboxylate activation mechanisms and comparative analysis of synthetase isoforms across species and tissues [1].

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